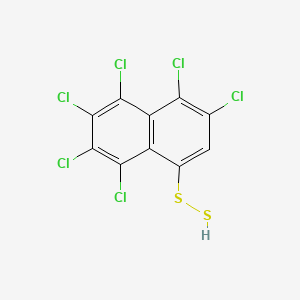
1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene is a chlorinated naphthalene derivative with significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of six chlorine atoms and a disulfanyl group attached to the naphthalene ring, making it a highly chlorinated and sulfur-containing aromatic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene typically involves the chlorination of naphthalene followed by the introduction of the disulfanyl group. One common method involves the bromination of naphthalene to form dibromonaphthalene, which is then subjected to chlorination to obtain hexachloronaphthalene. The disulfanyl group is introduced through a nucleophilic substitution reaction using disulfide reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate catalysts to ensure high yield and purity
化学反应分析
Types of Reactions
1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the disulfanyl group to thiol groups.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under photoirradiation conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Grignard reagents in dry ether or organolithium compounds in hexane.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
科学研究应用
1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene has several scientific research applications:
作用机制
The mechanism of action of 1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene involves its interaction with biological molecules through its chlorinated and disulfanyl groups. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The chlorinated structure also allows for strong interactions with lipid membranes, potentially affecting membrane integrity and function .
相似化合物的比较
Similar Compounds
1,2,3,4,5,6-Hexachloronaphthalene: Similar in structure but lacks the disulfanyl group, making it less reactive in certain chemical reactions.
2,3-Disulfanyl-1,4-naphthoquinone: Contains disulfanyl groups but differs in the position and number of chlorine atoms, leading to different chemical and biological properties.
Uniqueness
1,2,3,4,5,6-Hexachloro-8-(disulfanyl)naphthalene is unique due to the combination of extensive chlorination and the presence of a disulfanyl group, which imparts distinct reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H2Cl6S2 |
|---|---|
分子量 |
399.0 g/mol |
IUPAC 名称 |
1,2,3,4,5,6-hexachloro-8-(disulfanyl)naphthalene |
InChI |
InChI=1S/C10H2Cl6S2/c11-2-1-3(18-17)4-5(6(2)12)8(14)10(16)9(15)7(4)13/h1,17H |
InChI 键 |
HXDGNADZWUMWGA-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(C(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)SS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



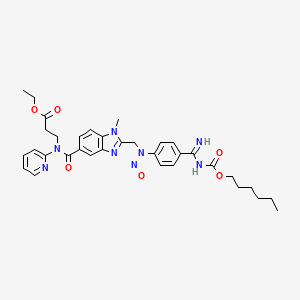
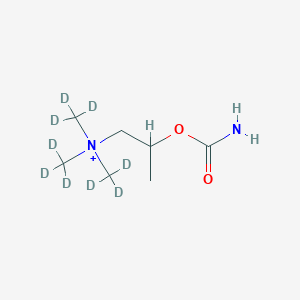
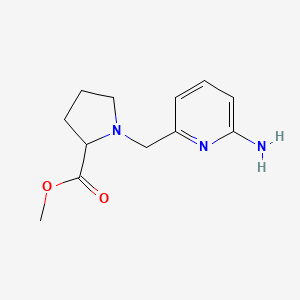
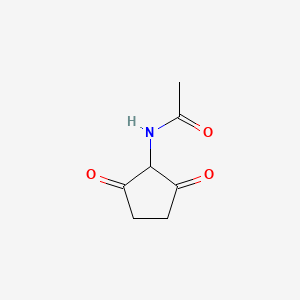

![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)
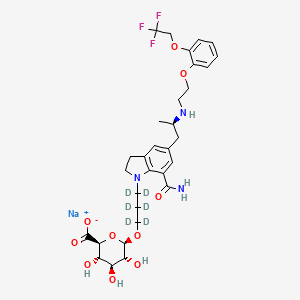

![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

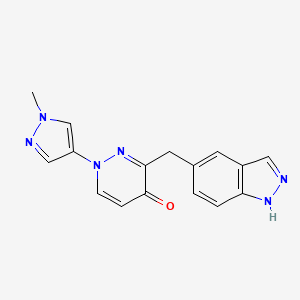
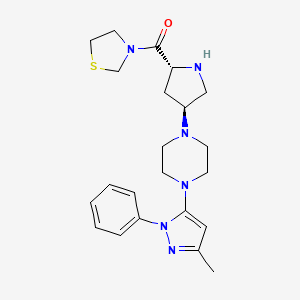
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
